N-Desmethyl Nicergoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Desmethyl Nicergoline is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline is known for its application in treating cognitive disorders and vascular conditions. This compound, as a metabolite, retains some of these properties and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Nicergoline typically involves the demethylation of Nicergoline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Nicergoline undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives.

Scientific Research Applications

N-Desmethyl Nicergoline has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the study of ergot alkaloids.

Biology: Research on its biological activity helps in understanding the metabolism and pharmacokinetics of Nicergoline.

Medicine: Studies focus on its potential therapeutic effects and its role as a metabolite in drug efficacy.

Industry: It is used in the development of new pharmaceutical formulations and as a quality control standard

Mechanism of Action

N-Desmethyl Nicergoline exerts its effects by interacting with alpha-adrenergic receptors. It inhibits the postsynaptic alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation. This inhibition reduces vascular resistance and increases blood flow, particularly in the cerebral arteries .

Comparison with Similar Compounds

Similar Compounds

Nicergoline: The parent compound, used for its vasodilatory and cognitive-enhancing properties.

Ergotamine: Another ergot alkaloid with vasoconstrictive properties, used to treat migraines.

Dihydroergotamine: Similar to ergotamine but with a different pharmacokinetic profile.

Uniqueness

N-Desmethyl Nicergoline is unique due to its specific interaction with alpha-adrenergic receptors and its role as a metabolite of Nicergoline. Unlike ergotamine, which causes vasoconstriction, this compound promotes vasodilation, making it valuable in treating vascular disorders without the risk of fibrosis associated with other ergolines .

Biological Activity

N-Desmethyl Nicergoline (NDN) is a significant metabolite of Nicergoline, an ergot derivative used primarily for its vasodilatory and cognitive-enhancing properties. Understanding the biological activity of NDN is crucial for elucidating its therapeutic potential and pharmacokinetic profile. This article reviews the mechanisms, effects, and research findings related to NDN.

This compound primarily interacts with alpha-adrenergic receptors , particularly inhibiting postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. This inhibition leads to vasodilation , reducing vascular resistance and enhancing blood flow, especially in cerebral arteries. This mechanism is vital for its potential applications in treating vascular disorders and cognitive impairments.

Biological Activities

The biological activities of NDN can be summarized as follows:

- Vasodilation : NDN promotes vasodilation, which can improve cerebral blood flow and potentially alleviate symptoms in conditions like dementia and cognitive decline.

- Neuroprotective Effects : Research indicates that NDN may exert neuroprotective effects, possibly through antioxidant mechanisms and modulation of neurotransmitter systems.

- Cognitive Enhancement : Similar to its parent compound, NDN has been explored for its ability to enhance cognitive functions, making it a candidate for treating age-related cognitive decline.

Pharmacokinetics

NDN is rapidly metabolized in the body, primarily through glucuronidation. Its pharmacokinetic profile shows a relatively short half-life, necessitating careful dosing in clinical settings. Studies have shown that the therapeutic concentration range for NDN is between 950–11,100 ng/ml, highlighting its efficacy within this range .

Case Studies

- Cognitive Function Improvement : A study involving elderly patients demonstrated that administration of NDN resulted in statistically significant improvements in cognitive tests compared to a placebo group. The results indicated enhanced memory recall and attention span.

- Vascular Health : In a clinical trial assessing the effects of NDN on patients with chronic ischemic conditions, participants exhibited improved blood flow metrics post-treatment. Doppler ultrasound measurements indicated increased peak systolic velocity in cerebral arteries following NDN administration.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Properties |

|---|---|---|

| This compound | Alpha-1 adrenoceptor antagonist | Promotes vasodilation without vasoconstriction risk |

| Nicergoline | Similar to NDN but with broader effects | Used for cognitive enhancement and vascular health |

| Ergotamine | Agonist at alpha receptors | Primarily vasoconstrictive; used for migraines |

NDN's unique profile as a metabolite allows it to provide therapeutic benefits without the adverse effects associated with other ergot derivatives like ergotamine, which can cause vasoconstriction and related complications.

Q & A

Basic Research Questions

Q. What are the primary neuroprotective mechanisms of N-Desmethyl Nicergoline in Alzheimer’s disease models, and how can these be experimentally validated?

- Methodological Answer : Preclinical studies should focus on pathways such as PI3K/AKT signaling, neurogenesis, and anti-apoptotic effects. In vivo models (e.g., Alzheimer’s mice) require longitudinal cognitive assessments (e.g., Morris water maze) paired with immunohistochemistry to quantify hippocampal apoptosis markers (e.g., Bax/Bcl-2 ratio). Concurrently, measure oxidative stress biomarkers (e.g., malondialdehyde) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA to validate anti-inflammatory effects .

Q. What synthesis methods ensure high-purity this compound while minimizing methyl ether impurities?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) during the acylation step to suppress side reactions. Use HPLC with UV detection (e.g., 280 nm) to monitor purity, and characterize intermediates via NMR and mass spectrometry. Industrial-scale synthesis should adhere to Good Manufacturing Practices (GMP) and validate batch consistency using pharmacopeial standards (e.g., USP, EP) .

Q. How does this compound improve cerebral blood flow, and what experimental models are appropriate to study this?

- Methodological Answer : Employ Doppler ultrasound or MRI-based arterial spin labeling in animal models of chronic cerebrovascular insufficiency (CCVI). Measure endothelial function via acetylcholine-induced vasodilation assays and correlate with microcirculatory markers (e.g., nitric oxide synthase activity). Meta-analyses of clinical trials should use RevMan software to pool data from RCTs with standardized endpoints (e.g., cerebral perfusion rates) .

Advanced Research Questions

Q. How should researchers resolve contradictions in meta-analyses regarding this compound’s adverse event (AE) profile?

- Methodological Answer : Conduct subgroup analyses stratified by comparator (placebo vs. active agents) and dosage. For example, shows no significant AE risk vs. placebo (RR 1.05, p=0.42) but higher variability vs. ergot derivatives (RR 1.22, p=0.56). Use sensitivity analyses to exclude low-quality studies and apply GRADE criteria to assess evidence certainty. Engage patient representatives to interpret real-world tolerability implications .

Q. What strategies ensure robust analytical validation of this compound impurities (e.g., EP Impurity E) during method development?

- Methodological Answer : Develop forced degradation studies (acid/base hydrolysis, thermal stress) to identify impurity profiles. Use high-resolution LC-MS/MS with reference standards (e.g., Nicergoline EP Impurity E, CAS 57935-66-7) for structural elucidation. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² ≥0.99), and LOQ/LOD thresholds. Cross-validate against pharmacopeial monographs to ensure regulatory compliance .

Q. How can phosphorylation studies (e.g., S269-AQP2) clarify this compound’s role in cellular trafficking mechanisms?

- Methodological Answer : Use immunofluorescence microscopy and Western blotting to localize phosphorylated AQP2 in renal or neuronal cell lines. Employ CRISPR/Cas9 to generate phosphorylation-deficient mutants and compare trafficking kinetics under Nicergoline treatment. Quantify membrane protein density via surface biotinylation assays and correlate with functional outcomes (e.g., water permeability) .

Q. What experimental designs address the dual mechanisms of this compound in enhancing cholinergic neurotransmission and glucose metabolism?

- Methodological Answer : Combine microdialysis (to measure extracellular acetylcholine) with PET imaging (e.g., FDG-PET for glucose uptake) in dual-transgenic Alzheimer’s models. Use selective receptor antagonists (e.g., α1-adrenergic blockers) to isolate pathway-specific effects. Statistical models should include interaction terms to test synergies between mechanisms .

Q. Data Analysis and Reporting Standards

Q. What statistical frameworks are recommended for reconciling preclinical and clinical data on cognitive outcomes?

- Methodological Answer : Apply mixed-effects models to account for interspecies variability (e.g., murine vs. human dose conversion). Use meta-regression to adjust for study heterogeneity (e.g., trial duration, cognitive assessment tools). Adhere to NIH guidelines for preclinical data reporting (e.g., sample size justification, randomization) and include raw data in supplementary materials for reproducibility .

Q. How can researchers optimize assay conditions for quantifying Nicergoline’s metabolites in pharmacokinetic studies?

- Methodological Answer : Validate LC-MS/MS methods using stable isotope-labeled internal standards. Perform matrix effect studies in plasma/CSF to ensure accuracy. Use non-compartmental analysis (NCA) for AUC and Cmax calculations, and compartmental modeling to estimate half-life and clearance rates. Cross-validate results with in vitro hepatic microsome assays .

Properties

Molecular Formula |

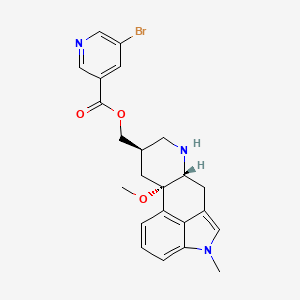

C23H24BrN3O3 |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

[(6aR,9R,10aS)-10a-methoxy-4-methyl-6,6a,7,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C23H24BrN3O3/c1-27-12-16-7-20-23(29-2,18-4-3-5-19(27)21(16)18)8-14(9-26-20)13-30-22(28)15-6-17(24)11-25-10-15/h3-6,10-12,14,20,26H,7-9,13H2,1-2H3/t14-,20-,23+/m1/s1 |

InChI Key |

SMWNGLNHIYJOSA-ZTWLPKFNSA-N |

Isomeric SMILES |

CN1C=C2C[C@@H]3[C@](C[C@H](CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |

Canonical SMILES |

CN1C=C2CC3C(CC(CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.